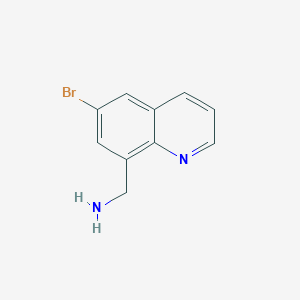

(6-Bromoquinolin-8-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(6-bromoquinolin-8-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2 |

InChI Key |

VHPSJNULSGHHON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)CN)Br |

Origin of Product |

United States |

Physicochemical Properties of 6 Bromoquinolin 8 Yl Methanamine

The fundamental physicochemical properties of (6-Bromoquinolin-8-yl)methanamine are crucial for its handling, reactivity, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol. smolecule.com |

| Exact Mass | 235.99491 g/mol smolecule.com |

| Monoisotopic Mass | 235.99491 g/mol smolecule.com |

These properties are foundational for its use in various synthetic protocols.

Reactivity and Transformation of 6 Bromoquinolin 8 Yl Methanamine

Chemical Transformations of the Bromine Moiety

The bromine atom at the 6-position of the quinoline (B57606) ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and lithium-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For (6-Bromoquinolin-8-yl)methanamine, these reactions allow for the introduction of a wide range of substituents at the 6-position.

Suzuki Coupling: This reaction pairs the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. youtube.comlibretexts.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.govorganic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.orgharvard.edu Various palladium catalysts and ligands can be employed to optimize the reaction for different substrates. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This coupling reaction introduces an alkynyl group by reacting the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for creating aryl-alkyne bonds. organic-chemistry.org Modified protocols have been developed to perform the Sonogashira coupling under copper-free, amine-free, and solvent-free conditions, broadening its applicability. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of the bromoquinoline with an organotin compound (organostannane). nih.govorganic-chemistry.org This method is known for its versatility and the stability of the organotin reagents. wikipedia.orglibretexts.org The reaction generally proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-8-(aminomethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-8-(aminomethyl)quinoline |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 6-Substituted-8-(aminomethyl)quinoline |

Lithium-Halogen Exchange Reactions for Further Functionalization

Lithium-halogen exchange offers an alternative route to functionalize the 6-position of the quinoline ring. wikipedia.org This reaction typically involves treating the bromoquinoline with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.eduresearchgate.net This process generates a highly reactive 6-lithioquinoline intermediate.

The rate of lithium-halogen exchange is generally rapid, often faster than competing reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu The resulting organolithium species can then be reacted with a variety of electrophiles to introduce different functional groups. For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

It is important to note that the basicity of the organolithium reagent and the resulting lithiated quinoline can lead to side reactions, such as deprotonation of acidic protons elsewhere in the molecule. chemicalforums.com Careful control of reaction conditions is therefore crucial.

Nucleophilic Aromatic Substitution Reactions

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAᵣ) can occur under specific conditions. libretexts.org For SNAᵣ to proceed on an aryl halide, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.govchemistrysteps.com In the case of (6-Bromoquinolin-8-yl)methanamine, the quinoline ring itself provides some activation, but additional electron-withdrawing substituents would likely be necessary for this reaction to be efficient. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgchemistrysteps.com

Reactions Involving the Primary Amine Functionality

The primary amine group at the 8-position is a nucleophilic center and can readily participate in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing specific acyl moieties.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and may result in a mixture of products due to over-alkylation. Reductive amination offers a more controlled method for producing secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.org This transformation is useful for introducing sulfonyl groups, which are present in many biologically active compounds.

Condensation Reactions and Schiff Base Formation

The primary amine of (6-Bromoquinolin-8-yl)methanamine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egbepls.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent. bepls.comnih.gov

Schiff bases derived from quinoline moieties are of significant interest due to their ability to act as chelating ligands for various metal ions. ekb.egresearchgate.net The imine nitrogen and the quinoline nitrogen can coordinate with metal centers to form stable complexes. researchgate.net The formation of these Schiff bases is a versatile method for creating more complex molecular architectures. nih.govasianpubs.org

Table 2: Reactions of the Primary Amine Functionality

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride / Anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Condensation | Aldehyde / Ketone | Imine (Schiff Base) |

Quinoline Ring Transformations and Modifications

The quinoline ring of (6-Bromoquinolin-8-yl)methanamine is susceptible to various transformations and modifications, including oxidation, reduction, and electrophilic substitution reactions.

The quinoline moiety can be oxidized to form quinoline-N-oxides. semanticscholar.orgresearchgate.net This transformation is typically achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.orgresearchgate.net The N-oxidation of the quinoline ring can alter its electronic properties and reactivity, for instance, by facilitating nitration at the pyridine (B92270) ring. semanticscholar.org However, the presence of a bulky substituent at the C-8 position, such as a bromine atom, can sterically hinder the N-oxidation process. semanticscholar.org

Reduction reactions can also be performed on the quinoline nucleus. For example, the reduction of a nitro group on the quinoline ring to an amine is a common transformation. semanticscholar.org While direct reduction of the quinoline ring in (6-Bromoquinolin-8-yl)methanamine is not detailed, such reactions are generally possible and can lead to tetrahydroquinoline derivatives.

The quinoline ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring. The bromine atom at the 6-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack.

A key example of electrophilic aromatic substitution on a related bromoquinoline is nitration. The nitration of 6-bromoquinoline (B19933) can be achieved using a mixture of sulfuric acid and nitric acid. semanticscholar.org This reaction is a crucial step in the polyfunctionalization of quinolines, as the introduced nitro group can activate an adjacent bromo group for nucleophilic substitution and also serve as a precursor for an amino group. semanticscholar.orgresearchgate.net The nitration of 6-bromoquinoline can lead to the formation of 6-bromo-5-nitroquinoline. semanticscholar.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a positively charged intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving (6-Bromoquinolin-8-yl)methanamine.

For electrophilic aromatic substitution reactions , such as nitration, the mechanism proceeds through a well-established two-step process. masterorganicchemistry.comlibretexts.org First, the aromatic π-system attacks the electrophile (e.g., the nitronium ion, NO₂⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the quinoline ring. masterorganicchemistry.com The regioselectivity of the substitution is determined by the electronic effects of the substituents already present on the ring.

The mechanism of N-oxidation of the quinoline ring involves the attack of the nitrogen's lone pair of electrons on the electrophilic oxygen of the oxidizing agent (e.g., m-CPBA).

For cyclization reactions , the mechanisms can be more complex and varied. For instance, a proposed mechanism for the formation of cinnolines from a related system involves an intramolecular redox reaction, condensation, azo isomerization to a hydrazone, intramolecular cyclization, and finally, aromatization. nih.gov Mechanistic studies, often supported by computational analysis, are crucial for elucidating these intricate pathways. researchgate.netacs.org For example, density functional theory (DFT) calculations have been employed to understand the mechanism of hydroxyl radical attack on quinoline. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 Bromoquinolin 8 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of (6-Bromoquinolin-8-yl)methanamine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Detailed ¹H and ¹³C NMR Analysis for Structural Confirmation and Regiochemistry

The ¹H NMR spectrum of (6-Bromoquinolin-8-yl)methanamine is expected to exhibit distinct signals corresponding to each of the non-equivalent protons in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern on the quinoline (B57606) ring. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzenoid ring (H-5, H-7) will show characteristic chemical shifts and coupling patterns. For instance, the protons of the pyridine ring typically appear in a distinct region of the spectrum. acs.org The presence of the bromine atom at the C-6 position and the methanamine group at C-8 will induce specific shifts in the neighboring protons (H-5 and H-7) due to electronic effects.

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each carbon atom. The chemical shifts of the carbon atoms in the quinoline core are influenced by the electronegativity of the nitrogen atom and the bromine substituent. The C-8 carbon, bonded to the methanamine group, and the C-6 carbon, bonded to the bromine, will show significant shifts compared to the unsubstituted quinoline. The aliphatic signals for the methylene (B1212753) (-CH₂) and the primary amine (-NH₂) groups will appear in the upfield region of the spectrum, providing clear evidence for the methanamine substituent. Theoretical calculations and comparison with experimental data for similar quinoline derivatives aid in the precise assignment of these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Quinoline Core of (6-Bromoquinolin-8-yl)methanamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.8 - 9.0 (dd) | 150 - 152 |

| C3 | 7.4 - 7.6 (dd) | 121 - 123 |

| C4 | 8.1 - 8.3 (dd) | 135 - 137 |

| C5 | 7.8 - 8.0 (d) | 128 - 130 |

| C6 | - | 118 - 120 |

| C7 | 8.0 - 8.2 (d) | 138 - 140 |

| C8 | - | 148 - 150 |

| C8a | - | 127 - 129 |

| C4a | - | 146 - 148 |

| -CH₂- | 4.0 - 4.2 (s) | 45 - 50 |

| -NH₂ | 1.5 - 2.5 (s, broad) | - |

Note: Predicted values are based on data from related quinoline structures. Actual experimental values may vary. dd = doublet of doublets, d = doublet, s = singlet.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are indispensable for establishing the covalent framework of the molecule. unirioja.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (6-Bromoquinolin-8-yl)methanamine, COSY spectra would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, H-3 and H-4, and H-5 and H-7 (long-range coupling). This helps to piece together the spin systems within the aromatic structure. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to. This technique is crucial for definitively assigning the carbon signals of the protonated carbons in the quinoline ring and the methylene group of the methanamine substituent. uncw.edumdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FT-IR) and Raman, are used to identify the functional groups present in (6-Bromoquinolin-8-yl)methanamine by probing their characteristic vibrational modes. researchgate.net These two techniques are often complementary. sapub.org

The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, though with different relative intensities. youtube.com Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, providing a clear fingerprint for the quinoline core. nih.gov

Table 2: Expected Vibrational Frequencies for (6-Bromoquinolin-8-yl)methanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | FT-IR, Raman |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Quinoline Ring | C=C, C=N Stretch | 1450 - 1650 | FT-IR, Raman |

| C-N Stretch | C-N Stretch | 1020 - 1250 | FT-IR |

| C-Br Stretch | C-Br Stretch | 500 - 800 | FT-IR, Raman |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to precisely determine the mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the validation of the molecular formula, C₁₀H₉BrN₂. The isotopic pattern of the molecular ion peak would be characteristic, showing two peaks of nearly equal intensity separated by two mass units, which is the signature of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). youtube.com

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the subsequent fragmentation can be analyzed. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Key fragmentation pathways for (6-Bromoquinolin-8-yl)methanamine would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion.

Alpha-cleavage: Cleavage of the C-C bond between the quinoline ring and the methanamine group, leading to the formation of a stable quinolinyl fragment or the loss of the •CH₂NH₂ radical.

Loss of HCN: A common fragmentation pathway for quinoline and its derivatives, leading to a C₈H₆•⁺ fragment ion. rsc.org

Loss of the aminomethyl radical: Cleavage resulting in a [M - CH₂NH₂]⁺ ion.

The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

Although specific crystallographic data for (6-Bromoquinolin-8-yl)methanamine is not readily found in the surveyed literature, studies on related quinoline derivatives, such as 8-hydroxyquinoline (B1678124), demonstrate the power of this technique. researchgate.net For (6-Bromoquinolin-8-yl)methanamine, a crystal structure would unambiguously confirm the planarity of the quinoline ring system and reveal the conformation of the methanamine substituent relative to the ring.

Analysis of Molecular Conformation and Torsion Angles

A key piece of information from an X-ray structure would be the torsion angles involving the exocyclic aminomethyl group. The torsion angle defined by C7-C8-C(methylene)-N would describe the orientation of the amine group with respect to the aromatic plane. This conformation is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine protons and the quinoline nitrogen (N1).

Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N) and potential π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. researchgate.net These non-covalent interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Intermolecular Interactions and Crystal Packing

Key among these are hydrogen bonds, which are a special type of dipole-dipole interaction. khanacademy.org In the case of (6-bromoquinolin-8-yl)methanamine, the primary amine group (-NH₂) of the methanamine substituent is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. mdpi.commdpi.com This can lead to the formation of N-H···N hydrogen bonds, creating chains or more complex networks of molecules within the crystal. mdpi.com Furthermore, the amine group can also participate in N-H···Br hydrogen bonds with the bromine atom of a neighboring molecule, an interaction that has been observed in other bromo-substituted heterocyclic compounds.

Additionally, C-H···π interactions, where a carbon-hydrogen bond acts as a weak hydrogen bond donor to the π-system of a neighboring quinoline ring, can further stabilize the crystal structure. researchgate.net The interplay of these various non-covalent interactions—hydrogen bonding, π-π stacking, and C-H···π forces—results in a complex and well-defined three-dimensional arrangement of the molecules in the solid state.

A hypothetical representation of the crystallographic data for a derivative, based on known quinoline structures, is presented in the table below to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

| Crystallographic Parameter | Representative Value for a Quinoline Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical data for a representative quinoline derivative to illustrate the parameters obtained from crystallographic analysis, as specific data for (6-Bromoquinolin-8-yl)methanamine was not found in the reviewed literature.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

While (6-bromoquinolin-8-yl)methanamine itself is not chiral, the introduction of a chiral center, for instance by substitution at the methanamine group or the quinoline core, would give rise to enantiomeric pairs. The determination of the enantiomeric purity of such chiral derivatives is of paramount importance, particularly in the context of medicinal chemistry where different enantiomers can exhibit vastly different pharmacological activities. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose. nih.govnih.govnih.gov

Circular Dichroism (CD) spectroscopy is a primary technique used to assess enantiomeric excess (% ee). nih.govutexas.edu Enantiomers of a chiral compound will absorb left and right circularly polarized light to different extents, resulting in a CD spectrum with positive or negative bands at specific wavelengths. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By calibrating with a sample of known enantiomeric composition, the % ee of an unknown sample can be accurately determined. nih.gov This method is often rapid and requires only a small amount of sample. utexas.edu

The synthesis of chiral derivatives of related quinoline compounds has been reported, for example, the preparation of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds. nih.gov For a hypothetical chiral derivative of (6-bromoquinolin-8-yl)methanamine, such as one with a chiral substituent attached to the nitrogen of the methanamine group, CD spectroscopy would be an invaluable tool for quality control and for studying the stereochemical outcome of asymmetric syntheses.

The table below illustrates the type of data that would be generated in a chiroptical analysis of a chiral derivative.

| Chiroptical Property | Hypothetical Value for a Chiral Derivative |

| Wavelength of Max. CD Signal (nm) | 280 |

| Molar Circular Dichroism (Δε) at 280 nm (L mol⁻¹ cm⁻¹) | +15 |

| Enantiomeric Excess (% ee) | 98% (R-enantiomer) |

This table presents hypothetical data for a representative chiral derivative to illustrate the parameters obtained from chiroptical analysis.

Computational Investigations of 6 Bromoquinolin 8 Yl Methanamine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a balance between accuracy and computational cost, making it a standard tool for studying systems of the size and complexity of quinoline (B57606) derivatives. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wealth of information can be derived. nih.gov For (6-Bromoquinolin-8-yl)methanamine, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G* or higher, which includes polarization functions to accurately describe the electronic distribution in molecules with heteroatoms and halogens. nih.govresearchgate.net

The electronic structure of (6-Bromoquinolin-8-yl)methanamine is central to its chemical identity and reactivity. DFT calculations are used to map the distribution of electrons within the molecule and to determine the energies and shapes of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. arabjchem.org

The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most amenable to accepting an electron, highlighting sites prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net

In studies of related quinoline and quinazoline (B50416) derivatives, the HOMO is often located on the electron-rich parts of the aromatic system, while the LUMO is distributed across the entire molecule. nih.govresearchgate.net For (6-Bromoquinolin-8-yl)methanamine, the HOMO would likely be concentrated on the quinoline ring and the nitrogen of the methanamine group, while the LUMO would be distributed across the bicyclic system. The bromine atom's electron-withdrawing nature would also influence the energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Quinoline

| Parameter | Method | Energy (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP/6-31G* | -6.53 |

| ELUMO | DFT/B3LYP/6-31G* | -2.47 |

| Energy Gap (ΔE) | Calculated | 4.06 |

Note: Data is illustrative based on similar quinoline derivatives to demonstrate typical values obtained from DFT calculations. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are attractive to nucleophiles. researchgate.net

For (6-Bromoquinolin-8-yl)methanamine, the MEP surface would show a negative potential around the quinoline nitrogen atom due to its lone pair of electrons, making it a hydrogen bond acceptor site. The hydrogens of the aminomethyl group (-CH₂NH₂) would exhibit a positive potential, identifying them as hydrogen bond donors.

Crucially, the bromine atom at the C6 position is of special interest. While halogens are generally electronegative, when bonded to an aromatic ring, they can exhibit a region of positive electrostatic potential on their outermost surface, along the C-Br bond axis. This phenomenon is known as a sigma-hole (σ-hole). researchgate.net This electropositive crown makes the bromine atom a potential halogen bond donor, allowing it to engage in stabilizing, non-covalent interactions with electron-rich atoms—a feature critical in molecular recognition and crystal engineering. rsc.org

Functionalized molecules like (6-Bromoquinolin-8-yl)methanamine are not static; they possess conformational flexibility due to the rotation around single bonds. The primary source of flexibility in this molecule is the rotation of the aminomethyl group (-CH₂NH₂) around the C8-C(H₂) bond.

Conformer analysis involves systematically rotating this bond and calculating the energy of each resulting geometry using DFT. This process generates a potential energy landscape, where the energy is plotted against the dihedral angle of rotation. The minima on this landscape correspond to stable conformers (rotamers), while the maxima represent the energy barriers (transition states) for interconversion between them. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. Understanding the relative energies of different conformers and the barriers between them is crucial for predicting which shape the molecule is likely to adopt, which in turn influences its ability to interact with biological targets.

Table 2: Hypothetical Relative Energies of (6-Bromoquinolin-8-yl)methanamine Conformers

| Conformer | Dihedral Angle (N-C-C8-C7) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 90° | 0.00 | 75.1 |

| 2 | -90° | 0.05 | 24.2 |

| 3 (Transition State) | 0° | 3.50 | 0.7 |

Note: This table is a hypothetical representation to illustrate the results of a conformer analysis.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations reveal static properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations use classical mechanics (Newton's laws of motion) to model the movements of atoms and molecules, offering insights into conformational flexibility and interactions with the environment, such as a solvent or a protein binding site. arabjchem.orgresearchgate.net

In a typical MD simulation of (6-Bromoquinolin-8-yl)methanamine, the molecule would be placed in a simulation box filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and the system evolves over a set period, often on the nanosecond timescale. nih.gov

Analysis of the simulation trajectory can reveal:

Conformational Stability: By tracking the Root-Mean-Square Deviation (RMSD) of the molecule's atoms from their initial positions, one can assess how much its structure changes over time. A stable RMSD suggests the molecule maintains a consistent conformation. nih.gov

Atomic Flexibility: The Root-Mean-Square Fluctuation (RMSF) of each atom indicates which parts of the molecule are most mobile. For (6-Bromoquinolin-8-yl)methanamine, the aminomethyl side chain is expected to show higher RMSF values than the rigid quinoline ring system.

Solvent Interactions: MD simulations can map the hydration shell around the molecule, showing how water molecules interact with its functional groups, particularly the quinoline nitrogen and the amine group.

These simulations are especially powerful when studying the molecule's interaction with a biological target, as they can reveal the stability of the binding pose and the key interactions that maintain the complex. scielo.org.mx

In Silico Prediction of Reactivity and Selectivity

In silico methods are instrumental in predicting how (6-Bromoquinolin-8-yl)methanamine will behave in chemical reactions. Reactivity predictions are often derived from the quantum chemical calculations described earlier. For example, the HOMO/LUMO energies and the MEP surface can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.netrsc.org

Selectivity—the preference for reaction at one position over another—can also be modeled. For instance, in electrophilic aromatic substitution on the quinoline ring, computational models can calculate the activation energies for attack at each possible position (e.g., C5 vs. C7). The position with the lowest activation energy barrier is the predicted site of reaction. Studies on related 8-substituted quinolines have shown that such predictions can be highly accurate, sometimes revealing unexpected regioselectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov This approach is invaluable for rational drug design, as it can predict the activity of novel compounds before they are synthesized, saving significant time and resources. nih.gov

To develop a QSAR model for derivatives of (6-Bromoquinolin-8-yl)methanamine, the following steps would be taken:

Data Set Assembly: A library of compounds based on the (6-Bromoquinolin-8-yl)methanamine scaffold would be created, with variations at different positions on the quinoline ring or the amine group. The biological activity (e.g., inhibitory concentration, IC₅₀) for these compounds against a specific target would be required.

Descriptor Calculation: For each molecule in the library, a set of numerical descriptors is calculated. These can include electronic properties (from DFT), steric parameters (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to create an equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. tandfonline.com

A validated QSAR model, often visualized using 3D contour maps from techniques like Comparative Molecular Field Analysis (CoMFA), can show which regions of the molecule are sensitive to modification. mdpi.comresearchgate.net For example, a map might indicate that adding a bulky, electron-donating group at the C5 position would enhance activity, while a group at the C7 position would be detrimental. This information provides a clear roadmap for designing a focused library of new, potentially more potent analogues of (6-Bromoquinolin-8-yl)methanamine.

Table 3: Typical Statistical Parameters for a 3D-QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| q² (or Q²cv) | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| r² (or R²ncv) | Non-cross-validated correlation coefficient (goodness of fit) | > 0.6 |

| r²pred | Predictive correlation coefficient (external validation) | > 0.6 |

Note: These parameters are used to assess the statistical reliability and predictive ability of a QSAR model. nih.govtandfonline.com

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the chemical structure and are essential in quantitative structure-activity relationship (QSAR) studies, virtual screening, and drug design. nih.gov For (6-Bromoquinolin-8-yl)methanamine, a variety of descriptors can be calculated to describe its physicochemical, topological, and electronic properties.

While comprehensive experimental and computational studies specifically detailing the full range of molecular descriptors for (6-Bromoquinolin-8-yl)methanamine are not extensively published, key descriptors can be calculated using computational software and are available from chemical databases. These descriptors provide a foundational understanding of the molecule's characteristics.

A closely related compound, 6-bromoquinolin-8-amine, for which more data is publicly available, can also provide insights into the expected properties. nih.gov The primary difference is the substitution of a methanamine group for an amine group at position 8.

Below is a table of computationally derived molecular descriptors for (6-Bromoquinolin-8-yl)methanamine.

| Descriptor Name | Value | Description |

| Molecular Formula | C10H9BrN2 | The elemental composition of the molecule. |

| Molecular Weight | 237.10 g/mol | The mass of one mole of the compound. |

| XLogP3 | 1.7 | A computed value for the logarithm of the octanol/water partition coefficient, indicating its lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated in a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) that can accept a hydrogen bond. |

| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. |

| Exact Mass | 235.99491 g/mol | The exact mass of the most abundant isotope of the molecule. |

| Topological Polar Surface Area | 38.9 Ų | The surface area of polar atoms in a molecule, which is a good predictor of drug transport properties. |

| Heavy Atom Count | 13 | The number of non-hydrogen atoms in the molecule. |

This data is compiled from computational predictions.

These descriptors suggest that (6-Bromoquinolin-8-yl)methanamine has moderate lipophilicity and a limited number of hydrogen bond donors and acceptors, which are important factors in its potential interactions with biological targets. The topological polar surface area indicates it may have good cell permeability.

Statistical Models for Scaffold Modification Guidance

Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug discovery for guiding the modification of chemical scaffolds like quinoline. nih.govasianpubs.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models have been published for (6-Bromoquinolin-8-yl)methanamine itself, the extensive research on quinoline derivatives provides a clear framework for how such models would be developed and applied. nih.govresearchgate.netresearchgate.net

The general process for developing a statistical model to guide the modification of the (6-Bromoquinolin-8-yl)methanamine scaffold would involve:

Data Set Assembly: A series of analogues of (6-Bromoquinolin-8-yl)methanamine would be synthesized and their biological activity against a specific target would be measured.

Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated.

Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a model would be created that correlates a subset of the calculated descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov

For instance, a hypothetical QSAR model for a series of (6-Bromoquinolin-8-yl)methanamine derivatives might take the form of the following equation:

Biological Activity (log 1/C) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and the descriptors could represent properties like hydrophobicity, steric bulk at a particular position, or electronic effects of substituents.

Such a model would provide valuable insights into which modifications to the (6-Bromoquinolin-8-yl)methanamine scaffold are likely to enhance biological activity. For example, the model might indicate that increasing the steric bulk at a certain position or introducing an electron-withdrawing group at another position would be beneficial. This allows for a more rational and focused approach to the design of new, potentially more potent compounds, thereby accelerating the drug discovery process. mdpi.com

Recent advancements have also seen the application of more complex models, such as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as generative AI models, to the design of novel quinoline scaffolds. mdpi.comazoai.com These approaches provide a more detailed three-dimensional understanding of the structure-activity relationships.

Applications of 6 Bromoquinolin 8 Yl Methanamine As a Key Intermediate and Scaffold in Academic Research

Design and Synthesis of Novel Chemical Entities

The creation of new molecules is the cornerstone of chemical research, aiming to explore new chemical space and identify compounds with unique properties. (6-Bromoquinolin-8-yl)methanamine is an exemplary starting material for generating novel chemical entities due to its inherent reactivity and structural features.

Compound libraries are collections of distinct chemical compounds used in high-throughput screening to identify new drug leads or biological probes. rsc.orgresearchgate.net The development of these libraries often relies on a core scaffold that can be systematically modified. rsc.org (6-Bromoquinolin-8-yl)methanamine is ideally suited for this "scaffold decoration" approach.

Researchers can utilize the two distinct reactive sites on the molecule to generate a large number of analogues in parallel synthesis formats. For instance, the primary amine of the methanamine group can be readily acylated with a diverse set of carboxylic acids or subjected to reductive amination with various aldehydes and ketones. Simultaneously or sequentially, the bromine atom at the 6-position can be functionalized using modern cross-coupling reactions. This dual reactivity allows for the rapid creation of a matrix of compounds from a single, advanced intermediate, which can then be screened for various biological activities, such as antimicrobial or anticancer properties. nih.gov

A bifunctional scaffold is a molecule with two distinct reactive handles that can be manipulated independently to build more complex structures. (6-Bromoquinolin-8-yl)methanamine perfectly embodies this concept. The primary amine and the aryl bromide are chemically distinct, allowing for selective, stepwise reactions.

The aminomethyl group offers a nucleophilic site for forming amide, sulfonamide, or urea (B33335) linkages, while the bromine atom provides an electrophilic site for transition-metal-catalyzed cross-coupling reactions. ontosight.ai This orthogonality enables researchers to first build out one part of a target molecule from the amine and then use a different set of conditions, such as a Suzuki or Buchwald-Hartwig reaction, to add complexity at the C6-position of the quinoline (B57606) ring. ontosight.ai This strategic, controlled approach is highly valued in the synthesis of complex target molecules where precise control over the introduction of substituents is necessary.

Table 1: Reactive Sites of (6-Bromoquinolin-8-yl)methanamine and Potential Transformations

| Reactive Site | Position | Functional Group | Class of Reactions | Example Products |

| Handle 1 | 8 | Methanamine (-CH₂NH₂) | Acylation, Reductive Amination, Sulfonylation | Amides, Secondary Amines, Sulfonamides |

| Handle 2 | 6 | Bromine (-Br) | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Bi-aryl compounds, Aryl-amines, Alkynylated quinolines |

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds, particularly those containing multiple fused rings, are of immense interest due to their diverse biological activities. (6-Bromoquinolin-8-yl)methanamine serves as a valuable precursor for creating such intricate molecular architectures.

The functional groups on (6-Bromoquinolin-8-yl)methanamine can be used to construct additional rings fused to the quinoline core. For example, the aminomethyl group can participate in condensation reactions with suitable bifunctional reagents to form a new heterocyclic ring. Research on analogous amino-quinolines has shown their utility in synthesizing fused systems like thieno[3,2-c]quinolines, where an amino group is a key handle for the cyclization step. researchgate.net By analogy, the aminomethyl group of the title compound could be elaborated and then cyclized onto the 7-position of the quinoline ring to create novel polycyclic systems.

Beyond fusing rings directly to the initial scaffold, (6-Bromoquinolin-8-yl)methanamine can act as a foundational building block for larger, multi-component polycyclic structures. The bromine atom can be converted into other functional groups via coupling reactions, which can then be used in subsequent cyclization reactions. For example, a Suzuki coupling could introduce an aryl group bearing a reactive handle, which could then be made to react with the aminomethyl group at the 8-position, leading to complex, bridged, or spirocyclic structures. The synthesis of complex chromonopyridines and other polycycles from functionalized precursors demonstrates the power of this strategy in modern organic synthesis. nih.gov

Applications in Medicinal Chemistry Research for Scaffold Design

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. nih.govmdpi.com (6-Bromoquinolin-8-yl)methanamine provides a modern entry point for scaffold-based drug design, where a known active core is modified to improve properties or explore structure-activity relationships (SAR).

The compound combines the established biological relevance of the quinoline nucleus with the synthetic flexibility needed for medicinal chemistry campaigns. ontosight.ai The bromine atom is particularly useful, as it can act as a handle to introduce a wide variety of substituents that can probe interactions with biological targets and modulate pharmacokinetic properties. ontosight.ai The aminomethyl group provides a key hydrogen bond donor and a point for attaching other pharmacophoric features. This allows medicinal chemists to systematically explore the chemical space around the quinoline core to optimize potency, selectivity, and metabolic stability, which are critical goals in the discovery of new therapeutic agents. nih.govresearchgate.net

Exploration of Quinoline Derivatives as Ligand Scaffolds for Biological Targets

The quinoline ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities. nih.govmdpi.com Researchers have extensively explored quinoline derivatives as scaffolds for designing ligands that can interact with various biological targets. The core structure of quinoline is present in numerous natural products and synthetic compounds that exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comtubitak.gov.tr

The 8-hydroxyquinoline (B1678124) moiety, a close relative of the scaffold , is particularly well-studied for its ability to chelate metal ions, which is crucial for the function of many enzymes. nih.gov This has led to the development of 8-hydroxyquinoline derivatives as potential therapeutic agents. For instance, derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. mdpi.compjmhsonline.com The introduction of different substituents onto the quinoline ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn influences its binding affinity and selectivity for a specific biological target.

The bromine atom at the 6-position of (6-Bromoquinolin-8-yl)methanamine is particularly significant. It can be used as a handle to introduce further diversity into the molecule. For example, through nitration and subsequent nucleophilic aromatic substitution (SNAr) reactions, the bromoquinoline scaffold can be converted into a variety of aminoquinoline derivatives. researchgate.net This strategic functionalization is a key step in creating libraries of compounds for screening against different biological targets.

| Quinoline Derivative Type | Biological Target/Activity | Key Structural Features |

| 8-Hydroxyquinolines | Metalloenzymes, Bacteria, Fungi, Viruses | Metal chelating hydroxyl group at C8 |

| Aminoquinolines | Various, including kinases and DNA | Amino group substitution |

| Bromoquinoline Derivatives | Intermediates for diverse functionalization | Reactive bromine atom for cross-coupling |

Structure-Guided Design of Compounds for Target Interaction Studies

Structure-guided design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design potent and selective inhibitors. dundee.ac.uk This approach aims to optimize the interactions between a ligand and its target's binding site. The quinoline scaffold, as a component of molecules like (6-Bromoquinolin-8-yl)methanamine, can be effectively used in such design strategies.

For example, in the development of inhibitors for protein families like bromodomains, which are readers of epigenetic marks, co-crystal structures of target proteins with initial fragment hits guide the elaboration of more complex and high-affinity ligands. dundee.ac.uknih.gov The quinoline core can serve as a central scaffold that positions various substituents in the appropriate orientation to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site.

The process often involves iterative cycles of chemical synthesis, biological testing, and structural analysis (e.g., X-ray crystallography). nih.gov A known inhibitor's binding mode can reveal opportunities for modification. For instance, if a particular region of the binding pocket is unoccupied, a derivative can be designed to extend into that space to form additional favorable interactions, thereby increasing potency and selectivity. The reactive handles on (6-Bromoquinolin-8-yl)methanamine make it an ideal starting material for creating a series of analogues to probe structure-activity relationships (SAR).

| Design Strategy | Objective | Example Application |

| Fragment-Based Design | Identify small, low-affinity fragments that bind to the target. | Initial hits for bromodomain inhibitors. dundee.ac.uk |

| Structure-Based Optimization | Modify a lead compound to improve interactions with the target's binding site. | Designing more potent CDK2 inhibitors by modifying substituent positions. nih.gov |

| SAR by Analogue Synthesis | Systematically alter parts of a molecule to understand their effect on activity. | Creating a library of quinoline derivatives with varied substituents. |

Development of Probes for Chemical Biology Investigations

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.govpitt.edu These tools are crucial for validating targets and understanding complex biological pathways. (6-Bromoquinolin-8-yl)methanamine can serve as a key building block for the synthesis of such probes.

An effective chemical probe must be potent and selective for its intended target to ensure that the observed biological effects are on-target. dundee.ac.uk The quinoline scaffold can be decorated with various functional groups to achieve this selectivity. Furthermore, for a molecule to be a useful probe, it often needs to be modified with reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for pull-down experiments. The aminomethyl group on (6-Bromoquinolin-8-yl)methanamine is a convenient point for attaching such tags via stable amide bond formation.

The development of chemical probes often follows principles similar to drug discovery, including structure-guided design and SAR studies. nih.gov For instance, a potent inhibitor of an enzyme could be converted into a probe by appending a photo-activatable cross-linking group. This allows for the covalent labeling of the target protein within a complex biological sample, facilitating its identification and the study of its interactions.

Potential in Material Science and Organic Optoelectronics Research

The unique electronic and photophysical properties of the quinoline ring system also make it an attractive component for the development of novel materials.

Synthesis of Quinoline-Based Polymers or Ligands for Metal Complexes

The quinoline moiety can be incorporated into polymeric structures to create materials with specific properties. For example, polymers containing quinoline units have been synthesized and investigated for their potential biological applications, such as serving as antimicrobial agents. nih.gov The polymerization can be achieved by first creating a monomer that includes the quinoline scaffold and a polymerizable group, such as an acrylate.

Furthermore, quinoline derivatives are excellent ligands for coordinating with metal ions. pjmhsonline.com The nitrogen atom in the quinoline ring and other nearby donor atoms can form stable complexes with a variety of metals. These metal complexes can exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in sensors or light-emitting devices. The bromine atom on (6-Bromoquinolin-8-yl)methanamine can be used to attach the quinoline unit to other molecules or surfaces, while the aminomethyl group can act as an additional coordination site.

Design of Functional Materials Incorporating the Quinoline Moiety

The incorporation of the quinoline scaffold into organic molecules has been a successful strategy for creating functional materials, particularly in the field of organic optoelectronics. 8-Hydroxyquinoline derivatives, for instance, are well-known for their use in organic light-emitting diodes (OLEDs). nih.gov Metal complexes of these ligands, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are classic examples of electron-transporting and light-emitting materials.

By modifying the quinoline structure, researchers can tune the material's properties, such as its emission color, charge transport capabilities, and stability. The synthetic versatility of compounds like (6-Bromoquinolin-8-yl)methanamine allows for the creation of novel quinoline-based materials tailored for specific applications. These could include fluorescent chemosensors for detecting metal ions or new components for advanced OLED architectures. nih.gov

Methodological Advancements Facilitated by (6-Bromoquinolin-8-yl)methanamine

The chemical reactivity of (6-Bromoquinolin-8-yl)methanamine and related bromoquinolines has also driven the development of new synthetic methodologies. The presence of a halogen atom on the quinoline ring makes it a prime substrate for modern cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the efficient construction of complex molecular architectures from simple precursors.

Research into the functionalization of bromoquinolines has led to refined procedures for reactions like nitration and subsequent nucleophilic aromatic substitution. researchgate.net For example, a method for the polyfunctionalization of quinolines via the nitration of bromoquinolines has been developed, providing a new synthetic route to convert brominated nitroquinoline derivatives into useful cyclic amines. researchgate.net Such methodological advancements are not only of academic interest but also have practical implications for the synthesis of pharmaceuticals and other fine chemicals where a quinoline core is required. The development of efficient and regioselective reactions is a continuous goal in organic synthesis, and substrates like (6-Bromoquinolin-8-yl)methanamine serve as valuable platforms for this research.

Development of New Synthetic Methodologies

The inherent reactivity of (6-Bromoquinolin-8-yl)methanamine, stemming from its nucleophilic amino group and the potential for cross-coupling reactions at the bromo-substituted position, makes it an ideal candidate for the development of novel synthetic strategies. While direct research focusing exclusively on this compound's role in methodological development is emerging, its utility can be inferred from the broader context of quinoline chemistry and the synthesis of its analogs.

General synthetic approaches to (6-Bromoquinolin-8-yl)methanamine often involve a multi-step sequence starting from simpler quinoline precursors. A common route includes the bromination of an appropriate quinoline derivative, followed by the introduction of the aminomethyl group. For instance, the synthesis can commence with the bromination of 8-hydroxyquinoline, followed by a reductive amination process. smolecule.com

Table 1: Exemplary Synthetic Routes to Substituted Quinolines

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | 1. Bromine, organic solvent; 2. Formaldehyde, Methanamine (reductive amination) | (6-Bromoquinolin-8-yl)methanamine | smolecule.com |

| 6-Bromo-8-nitroquinoline | Iron, Acetic Acid, Ethanol (B145695)/Water, reflux | 6-Bromoquinolin-8-amine | |

| 4-Methoxy-2-nitroaniline | Glycerol (Skraup reaction) | 6-Methoxy-8-nitroquinoline | nih.gov |

The presence of both a primary amine and an aryl bromide allows for the sequential or orthogonal functionalization of the molecule. This has led to its use as a scaffold in the development of diversity-oriented synthesis, where a common core is used to generate a library of structurally diverse compounds. Methodologies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings) at the C6-bromo position can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary amine at the C8-methyl position is readily available for a variety of transformations, including acylation, alkylation, and participation in multicomponent reactions.

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The aminomethyl group of (6-Bromoquinolin-8-yl)methanamine makes it an ideal component for MCRs like the Ugi and Petasis reactions. acgpubs.org For example, in a hypothetical Ugi four-component reaction, (6-Bromoquinolin-8-yl)methanamine could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptide-like molecule with the quinoline moiety incorporated. The development of such MCRs using this scaffold would represent a significant advancement in the efficient synthesis of novel chemical entities.

Exploration of Novel Reaction Pathways

The unique electronic and steric environment of (6-Bromoquinolin-8-yl)methanamine facilitates the exploration of novel and unconventional reaction pathways. The interplay between the electron-withdrawing bromo group and the electron-donating potential of the quinoline nitrogen and the aminomethyl side chain can lead to unexpected reactivity and regioselectivity.

One area of exploration is the intramolecular cyclization of derivatives of (6-Bromoquinolin-8-yl)methanamine to form new heterocyclic systems. By introducing appropriate functional groups through reaction at the primary amine, subsequent cyclization onto the quinoline ring or the bromo-position could lead to the formation of novel fused polycyclic structures. For instance, acylation of the amine with a suitably functionalized acyl chloride could be followed by an intramolecular Heck reaction, creating a new ring fused to the quinoline core. The synthesis of fused tetracyclic quinoline systems is an active area of research due to the interesting biological properties of these compounds. researchgate.net

The reactivity of the quinoline ring itself can also be explored. The bromine atom at the 6-position directs electrophilic substitution and can also participate in nucleophilic aromatic substitution (SNA) reactions under specific conditions. Research on the activation of bromoquinolines via nitration has shown that the introduction of a nitro group can facilitate subsequent nucleophilic substitution of the bromine atom, opening up pathways to a variety of 6-substituted quinoline derivatives.

Furthermore, the aminomethyl group can be a directing group in C-H activation reactions, a rapidly developing field in organic synthesis. Catalytic systems could be designed to selectively functionalize the C7 position of the quinoline ring, guided by coordination to the nitrogen of the aminomethyl group.

Table 2: Potential Reaction Pathways for (6-Bromoquinolin-8-yl)methanamine

| Reaction Type | Reagents and Conditions | Potential Product Class | Reference Context |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst, boronic acid, base | 6-Aryl-8-(aminomethyl)quinolines | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | 6-(Amino)-8-(aminomethyl)quinolines | nih.gov |

| Ugi Four-Component Reaction | Aldehyde, carboxylic acid, isocyanide | α-Acylamino-carboxamide derivatives | acgpubs.org |

| Intramolecular Cyclization | Acylation followed by intramolecular Heck reaction | Fused polycyclic quinolines | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-Bromoquinolin-8-yl)methanamine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via bromination of quinoline derivatives followed by functionalization of the methanamine group. For example, (6-bromoquinolin-8-yl)methanamine dihydrochloride is synthesized by reacting 8-aminoquinoline with brominating agents under controlled conditions, followed by purification via recrystallization or column chromatography . Purity optimization involves using high-purity starting materials (e.g., >97% 6-bromoquinoline) and validating reaction completion with TLC or HPLC .

- Key Considerations : Monitor reaction intermediates using GC or NMR to minimize byproducts like 3-bromoquinoline or 8-bromoquinoline impurities .

Q. Which analytical techniques are recommended for characterizing (6-Bromoquinolin-8-yl)methanamine?

- Methodology :

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) is used, with purity thresholds >97% as per industrial standards .

- Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm the bromine substitution at position 6 and the methanamine group at position 7. FT-IR can validate NH₂ stretching vibrations (~3300 cm⁻¹) .

Q. What safety protocols are critical when handling (6-Bromoquinolin-8-yl)methanamine?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as brominated amines can be harmful .

- Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Dispose of waste via licensed hazardous waste contractors to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve low yields during the bromination step of quinoline precursors?

- Troubleshooting :

- Reaction Conditions : Optimize bromine stoichiometry (1.2–1.5 equivalents) and use catalysts like FeBr₃ to enhance regioselectivity for the 6-position .

- Byproduct Mitigation : Employ gradient HPLC to separate 3-bromoquinoline (common side product) from the target compound .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve bromine solubility and reaction homogeneity .

Q. What strategies address discrepancies in reported melting points or spectral data for (6-Bromoquinolin-8-yl)methanamine?

- Resolution :

- Reproducibility Checks : Replicate synthesis using protocols from independent sources (e.g., Kanto Reagents’ 6-bromoquinoline, >98% purity) to confirm physical properties .

- Crystallization Studies : Recrystallize the compound from ethanol/water mixtures to obtain consistent melting points, as impurities can depress values .

- Collaborative Validation : Cross-reference NMR data with computational predictions (e.g., DFT calculations) to verify structural assignments .

Q. How can the reactivity of the methanamine group be exploited for derivatization in drug discovery?

- Methodology :

- Schiff Base Formation : React with aldehydes/ketones to form imines, enabling conjugation with pharmacophores .

- Amide Coupling : Use EDC/HOBt to link the amine to carboxylic acid-containing moieties, common in protease inhibitor design .

- Metal Coordination : The NH₂ group can act as a ligand for transition metals (e.g., Pd, Cu) in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.